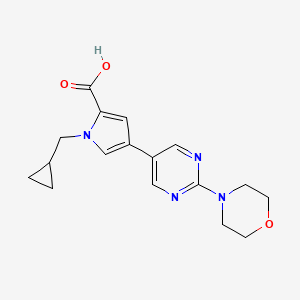![molecular formula C17H10N2O4 B8110990 3-(2-Phenyloxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid](/img/structure/B8110990.png)
3-(2-Phenyloxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Phenyloxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It features both oxazole and isoxazole rings, which are known for their significant biological and pharmacological properties. The compound’s structure includes a phenyl group attached to the oxazole ring and a carboxylic acid group on the benzo[d]isoxazole ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenyloxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-hydroxy ketones with amides in the presence of dehydrating agents.
Formation of the Isoxazole Ring: The isoxazole ring is often formed via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Coupling of the Rings: The phenyl group is introduced through a Friedel-Crafts acylation reaction, and the carboxy
Propriétés
IUPAC Name |
3-(2-phenyl-1,3-oxazol-4-yl)-1,2-benzoxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O4/c20-17(21)11-6-7-14-12(8-11)15(19-23-14)13-9-22-16(18-13)10-4-2-1-3-5-10/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVZMKQRFXVXJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)C3=NOC4=C3C=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-dimethyl-2-(((3aR,5R,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)methoxy)acetamide](/img/structure/B8110908.png)
![2-cyclopropyl-N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)acetamide](/img/structure/B8110919.png)
![7-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B8110932.png)

![2-Methyl-8-(methylsulfonyl)-6,7,8,9-tetrahydro-5H-pyrimido[5,4-e][1,4]diazepine](/img/structure/B8110951.png)
![3-(Pyrrolidin-1-Ylmethyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,2-D][1,4]Diazepine](/img/structure/B8110955.png)
![isoxazolidin-2-yl((3aR,5R,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)methanone](/img/structure/B8110961.png)
![N-Isopropyl-2-Morpholino-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepin-4-Amine](/img/structure/B8110975.png)
![4-(1,8-Diazaspiro[4.5]Decan-1-Ylmethyl)-2-Methylthiazole](/img/structure/B8110989.png)
![1'-(Isopropylcarbamoyl)-5,6-Dihydrospiro[Imidazo[2,1-C][1,4]Oxazine-8,4'-Piperidine]-6-Carboxylic Acid](/img/structure/B8110993.png)
![7-Ethyl-3-methyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]](/img/structure/B8111001.png)

![5-Amino-1-((2-methylthiazol-4-yl)methyl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B8111023.png)
![morpholino((3aS,8aR)-2-(pyrimidin-2-yl)decahydropyrrolo[3,4-c]azepin-8a-yl)methanone](/img/structure/B8111029.png)
